Sulfide, bis(trinitrophenyl)
Description
Sulfide, bis(trinitrophenyl) (systematic name: bis(2,4,6-trinitrophenyl) thioether) is a nitroaromatic compound comprising two trinitrophenyl groups linked by a sulfur atom. Its molecular formula is C₁₂H₄N₆O₁₂S, with a molar mass of 476.31 g/mol. Historically, this compound and its analogs were studied for their energetic properties, but structural elucidation via single-crystal X-ray diffraction was only recently achieved, resolving ambiguities in predictive sensitivity models . The compound’s stability and sensitivity are influenced by its molecular packing and sulfur-mediated intermolecular interactions, which differ from oxygen-linked analogs like bis(trinitrophenyl) ether.
Properties
CAS No. |
28930-30-5 |
|---|---|
Molecular Formula |
C12H4N6O12S |
Molecular Weight |
456.26 g/mol |
IUPAC Name |
1,2,3,4,5-pentanitro-6-(2-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H4N6O12S/c19-13(20)5-3-1-2-4-6(5)31-12-10(17(27)28)8(15(23)24)7(14(21)22)9(16(25)26)11(12)18(29)30/h1-4H |
InChI Key |
OKWLCUWJPPORKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=C(C(=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=C(C(=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis(2,4-dinitrophenyl) Ether and Bis(2,4,6-trinitrophenyl) Ether
- Structural Differences : Replacing the sulfur atom in bis(trinitrophenyl) sulfide with oxygen yields bis(trinitrophenyl) ether (C₁₂H₄N₆O₁₃, 476.19 g/mol). Similarly, bis(2,4-dinitrophenyl) ether (C₁₂H₆N₄O₁₀, 366.20 g/mol) has fewer nitro groups.
- Energetic Properties :
- The sulfur atom in bis(trinitrophenyl) sulfide introduces weaker C–S bonds (vs. C–O in ethers), theoretically increasing sensitivity. However, experimental data show deviations from models based on bond dissociation enthalpy, suggesting sulfur’s role in stabilizing crystal packing reduces sensitivity .
- Bis(trinitrophenyl) ether exhibits higher sensitivity than its sulfur analog, likely due to oxygen’s electronegativity enhancing intramolecular strain .
Bis(2,4-dinitrophenyl) Disulfide
- Structure : Bis(2,4-dinitrophenyl) disulfide (C₁₂H₆N₄O₈S₂, 366.26 g/mol) features a disulfide (–S–S–) bridge instead of a single sulfur atom.
- Properties : The disulfide linkage increases molecular flexibility but reduces thermal stability compared to bis(trinitrophenyl) sulfide. Its intraperitoneal LD₅₀ in mice is 50 mg/kg , indicating significant toxicity .
Bis(2-nitro-4-trifluoromethylphenyl) Disulfide
- Structure : This fluorinated analog (C₁₄H₆F₆N₂O₄S₂, 476.34 g/mol) incorporates trifluoromethyl groups, enhancing chemical inertness.
Key Research Findings
- Crystal Structure Insights : Single-crystal studies of bis(trinitrophenyl) sulfide reveal planar nitro groups and sulfur-mediated π-stacking, which mitigate sensitivity despite high nitro content .
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